Umeclidinium hydrobromide

Description

Systematic IUPAC Name and Structural Formula

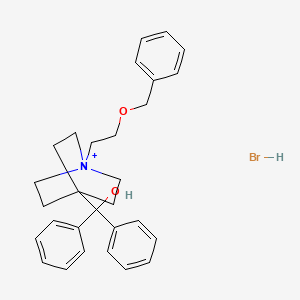

The systematic IUPAC name for umeclidinium bromide is 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octan-1-ium bromide . This nomenclature reflects the compound’s core bicyclo[2.2.2]octane structure, which is substituted with a benzyloxyethyl group at the nitrogen atom and a hydroxydiphenylmethyl group at the fourth position. The bromide ion serves as the counterion to the quaternary ammonium cation.

The structural formula (Figure 1) comprises:

- A bicyclo[2.2.2]octane framework, a rigid three-dimensional structure with two fused six-membered rings.

- A 1-azoniabicyclo[2.2.2]octan-1-ium core, where the nitrogen atom is quaternized and forms part of the bicyclic system.

- A 2-(benzyloxy)ethyl side chain attached to the nitrogen atom, introducing aromaticity via the benzyl group.

- A hydroxydiphenylmethyl substituent at the fourth position, contributing two phenyl rings and a hydroxyl group.

The SMILES notation for the structure is:[Br-].OC(C1=CC=CC=C1)(C1=CC=CC=C1)C12CC[N+](CCOCC3=CC=CC=C3)(CC1)CC2.

Molecular Weight and Empirical Formula

The empirical formula of umeclidinium bromide is C₂₉H₃₄BrNO₂ , corresponding to a molecular weight of 508.49 g/mol . This calculation is derived from the atomic masses of its constituent elements: carbon (29 atoms), hydrogen (34 atoms), bromine (1 atom), nitrogen (1 atom), and oxygen (2 atoms).

The molecular weight is critical for pharmacokinetic studies, as it influences properties such as solubility and diffusion rates. The compound’s polar surface area (29.46 Ų) and logP value (2.144) further characterize its hydrophobicity, which aligns with its formulation as an inhaled powder for respiratory delivery.

Properties

Molecular Formula |

C29H35BrNO2+ |

|---|---|

Molecular Weight |

509.5 g/mol |

IUPAC Name |

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;hydrobromide |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1; |

InChI Key |

PEJHHXHHNGORMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br |

Origin of Product |

United States |

Preparation Methods

Route I: Piperidine Derivatives and Phenyllithium

The earliest reported method begins with 4-piperidine ethyl formate , which undergoes alkylation with 2-bromochloroethane to form 1-chloroethyl-4-piperidine ethyl formate . Subsequent ring closure via lithium diisopropylamide (LDA) yields 1-azabicyclo[2.2.2]octane-4-ethyl formate . Phenyllithium introduces diphenyl groups to produce α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol (Compound 3), a pivotal intermediate.

Key Challenges :

Route II: Bromoethanol Modification

This variant replaces 2-bromochloroethane with bromoethanol , reducing side reactions during quinuclidine construction. Hydroxyl groups are chlorinated post-cyclization, but phenyllithium remains a bottleneck.

Advantages Over Route I :

- Lower side products during alkylation.

- Similar downstream steps for Compound 3 synthesis.

Improved Synthesis Using 4-Bromoquinuclidine

A breakthrough method avoids phenyllithium by employing 4-bromoquinuclidine (Compound 5) as a starting material.

Reaction Sequence :

- Compound 5 reacts with metallic magnesium (or Grignard reagents) in tetrahydrofuran (THF) to generate a carbanion.

- Diphenyl ketone (Compound 4) is added to form α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol (Compound 3).

- 2-benzyloxybromoethane introduces the ethylbenzyl ether side chain, yielding umeclidinium bromide.

Example Yield :

Table 1: Comparison of Key Intermediates

| Intermediate | Synthesis Method | Reagents/Conditions | Yield |

|---|---|---|---|

| Compound 3 | 4-Bromoquinuclidine + Mg | THF, Mg chips, I₂, 2–10°C | 90.7% |

| Compound 3 | Piperidine + Phenyllithium | THF, LDA, -78°C to RT | 60–70% |

Telescoped Synthesis Process

This approach eliminates intermediate purification steps, enhancing scalability.

Steps :

- Ethyl isonipecotate reacts with 1-bromo-2-chloroethane to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II).

- LDA induces cyclization to 1-azabicyclo[2.2.2]octane-4-ethyl formate (III).

- Phenyllithium introduces diphenyl groups, followed by benzyloxyethylation to yield umeclidinium bromide.

Advantages :

- Single crystalline form : Consistent purity (≥99.8%) and particle size suitable for inhalation.

- Reduced by-products : Minimized diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).

Novel Intermediate Approach

A four-step method employs phenyl(quinuclidin-4-yl)methanone as a precursor.

Reaction Pathway :

- Quinuclidin-4-one reacts with phenylmagnesium bromide to form phenyl(quinuclidin-4-yl)methanol .

- Bromination introduces the bromoethyl side chain.

- Alkylation with 2-benzyloxybromoethane completes the structure.

Overall Yield : 29% with 99.83% purity .

Key Innovation :

Comparative Analysis

Industrial Viability

- Cost : Diphenyl ketone is cheaper than phenyllithium, reducing production expenses.

- Purification : Telescoped synthesis avoids chromatography, lowering operational costs.

X-Ray Crystal Structure and Stability

The X-ray crystal structure of umeclidinium bromide confirms its quaternary ammonium configuration. Stability studies show:

- Photostability : No degradation under UV light.

- Storage : 36-month re-test period at room temperature.

Table 2: Stability Data

| Condition | Temperature | Humidity | Duration | Degradation |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 6 months | <1% |

| Long-term | 30°C | 65% RH | 24 months | <1% |

Regulatory and Pharmacological Insights

Chemical Reactions Analysis

Types of Reactions

Umeclidinium hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of organic solvents and mild temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of umeclidinium hydrobromide, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Umeclidinium exerts its therapeutic effects by competitively inhibiting acetylcholine from binding to muscarinic receptors on airway smooth muscle. This inhibition leads to bronchodilation, which is sustained for over 24 hours, making it suitable for once-daily administration . It has a high affinity for all five human muscarinic receptor subtypes, particularly the M3 receptor, which is crucial for mediating bronchoconstriction .

Pharmacokinetics

The pharmacokinetic profile of umeclidinium indicates that it achieves peak plasma concentrations approximately 5 to 15 minutes after inhalation. Its long half-life allows for sustained bronchodilation, providing relief from COPD symptoms throughout the day .

Clinical Applications

Chronic Obstructive Pulmonary Disease (COPD)

Umeclidinium is primarily indicated for the maintenance treatment of COPD. Clinical trials have demonstrated that it significantly improves lung function as measured by forced expiratory volume in one second (FEV1) compared to placebo and other bronchodilators like tiotropium .

Combination Therapies

Umeclidinium is often used in combination with vilanterol, a long-acting beta-agonist (LABA), enhancing its efficacy in managing COPD symptoms. Studies show that the umeclidinium/vilanterol combination provides superior outcomes in lung function and quality of life compared to monotherapy with either agent alone . Additionally, it is part of triple therapy regimens that include fluticasone furoate, targeting patients with more severe symptoms .

Case Studies and Clinical Trials

Several pivotal studies have assessed the efficacy and safety of umeclidinium:

-

Efficacy Comparison Study

A network meta-analysis involving 49 studies indicated that patients treated with umeclidinium/vilanterol experienced greater improvements in FEV1 and quality of life scores compared to those receiving other LAMA/LABA combinations or monotherapies . -

Real-World Safety Study

A recent observational study conducted in China evaluated the safety profile of umeclidinium/vilanterol in a real-world setting. Among 887 participants, adverse events were reported in only 6.7% of cases, with no new safety signals identified, confirming its tolerability . -

Long-term Efficacy Study

In a Phase III trial lasting six months, umeclidinium demonstrated clinically meaningful improvements over placebo in lung function metrics and symptom relief among COPD patients .

Summary of Findings

Mechanism of Action

Umeclidinium hydrobromide exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking this interaction, umeclidinium hydrobromide helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Class and Mechanism

Umeclidinium belongs to the LAMA class, which includes:

- Tiotropium bromide : First once-daily LAMA approved for COPD.

- Glycopyrronium bromide: Another once-daily LAMA with rapid onset.

- Aclidinium bromide : Twice-daily LAMA.

All LAMAs target M₃ muscarinic receptors in airway smooth muscle but differ in pharmacokinetics and receptor dissociation rates. Umeclidinium exhibits high specificity for M₃ receptors and a plasma half-life of ~11 hours, supporting once-daily dosing .

Efficacy in Clinical Trials

| Parameter | Umeclidinium | Tiotropium | Glycopyrronium |

|---|---|---|---|

| Trough FEV₁ vs. Placebo | +142–209 mL | +130–150 mL | +108–133 mL |

| Onset of Action | 15–30 minutes | 30 minutes | 5 minutes |

| Duration | 24 hours | 24 hours | 24 hours |

In head-to-head trials, umeclidinium demonstrated non-inferiority to tiotropium in improving FEV₁ . However, glycopyrronium has a faster onset, making it preferable for patients requiring rapid symptom relief .

Fixed-Dose Combinations

Umeclidinium/vilanterol was the first LAMA/LABA combination approved for COPD . Other combinations include:

- Glycopyrronium/indacaterol : Faster onset than umeclidinium/vilanterol .

- Tiotropium/olodaterol : Similar efficacy but requires two inhalations daily .

Unlike some combinations, umeclidinium/vilanterol lacks data on reducing COPD exacerbations, a key limitation .

Dosing and Administration

- Umeclidinium : 62.5 µg once daily (equivalent to 55 µg umeclidinium) .

- Tiotropium : 2.5 µg once daily.

- Glycopyrronium : 50 µg once daily.

Umeclidinium’s once-daily regimen improves adherence compared to twice-daily aclidinium .

Biological Activity

Umeclidinium hydrobromide, a long-acting muscarinic antagonist (LAMA), is primarily utilized in the management of chronic obstructive pulmonary disease (COPD). This compound functions by inhibiting acetylcholine at muscarinic receptors, particularly targeting the M3 subtype in airway smooth muscles, leading to bronchodilation. This article delves into the biological activity of umeclidinium hydrobromide, supported by data tables, case studies, and detailed research findings.

Umeclidinium acts as a competitive antagonist at muscarinic receptors, which are G-protein coupled receptors involved in various physiological processes. By blocking acetylcholine's action, umeclidinium reduces bronchoconstriction and enhances airflow. The pharmacokinetics reveal a rapid onset of action (5 to 15 minutes to reach maximal plasma concentration) and a prolonged effect lasting over 24 hours due to its slow dissociation from M3 receptors (half-life approximately 82 minutes) .

Pharmacokinetics

- Bioavailability : Approximately 13% after inhalation.

- Volume of Distribution : Mean volume of distribution is about 86 liters.

- Metabolism : Primarily metabolized by cytochrome P450 2D6, with oxidative pathways leading to less active metabolites .

- Protein Binding : Average plasma protein binding is around 89% .

Clinical Efficacy

Numerous clinical trials have established the efficacy of umeclidinium in improving lung function and reducing exacerbations in COPD patients. Below is a summary of significant findings from randomized controlled trials (RCTs):

| Outcome Measure | Umeclidinium Group | Placebo Group | Odds Ratio (95% CI) | Number Needed to Treat (NNT) |

|---|---|---|---|---|

| Exacerbations requiring steroids/antibiotics | 102 per 1000 | 157 per 1000 | 0.61 (0.46 to 0.80) | 18 |

| Improvement in TDI focal score | 464 per 1000 | 336 per 1000 | 1.71 (1.37 to 2.15) | 8 |

| Change in trough FEV1 (L) | +0.14 L | - | - | - |

| Quality of Life Improvement (St George's Respiratory Questionnaire) | -4.79 units | - | - | - |

These data indicate that umeclidinium significantly reduces the frequency of moderate exacerbations and improves overall quality of life compared to placebo .

Safety Profile

The safety profile of umeclidinium has been evaluated across multiple studies. Common adverse events include:

- Cough

- Headache

- Pharyngitis

- Upper respiratory tract infections

Most adverse effects are mild to moderate, with no significant differences observed between umeclidinium and placebo groups regarding serious adverse events .

Case Studies

Case Study 1 : A study involving patients with moderate to severe COPD showed that treatment with umeclidinium led to significant improvements in lung function as measured by FEV1 and reduced the need for rescue medication over a 12-week period.

Case Study 2 : In another trial, patients receiving umeclidinium reported a greater reduction in dyspnea scores compared to those on placebo, highlighting its effectiveness in symptom management .

Q & A

Q. What safety protocols are critical when handling umeclidinium hydrobromide in laboratory settings?

Umeclidinium hydrobromide requires stringent safety measures due to its GHS classification as a reproductive toxin (Category 2) and environmental hazard (acute/chronic aquatic toxicity Category 1). Key precautions include:

- Use of PPE: Nitrile gloves, lab coats, and eye protection (splash-proof goggles) to avoid skin/eye contact .

- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to prevent inhalation of aerosols .

- Waste disposal: Avoid environmental release by using sealed containers for waste and adhering to institutional guidelines for hazardous chemicals .

Q. How does umeclidinium hydrobromide interact with muscarinic acetylcholine receptors (mAChRs) in vitro?

Umeclidinium hydrobromide is a mAChR antagonist with sub-nanomolar affinity (Ki = 0.05–0.16 nM for human M1-M5 receptors). To study receptor binding:

Q. What analytical methods are recommended for quantifying umeclidinium hydrobromide in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. Key parameters include:

- Column: C18 stationary phase with mobile phases of acetonitrile and phosphate buffer (pH 3.0–5.0) .

- Detection: UV absorption at 210–230 nm, with validation for linearity (R<sup>2</sup> > 0.995) and precision (%RSD < 2.0) .

Advanced Research Questions

Q. How can conflicting data between in vitro receptor affinity and in vivo efficacy be resolved?

Discrepancies may arise due to tissue-specific receptor distribution or pharmacokinetic factors. Methodological strategies include:

- Tissue microdialysis : Measure free drug concentrations at target sites (e.g., lung tissue for COPD studies) .

- Functional assays : Compare antagonist potency in isolated organ baths (e.g., guinea pig trachea) vs. receptor-binding assays .

- Pharmacokinetic modeling : Integrate plasma/tissue concentration-time profiles with receptor occupancy data .

Q. What experimental designs are optimal for evaluating synergistic effects of umeclidinium hydrobromide with β2-adrenergic agonists (e.g., formoterol)?

For combination therapies in respiratory diseases:

- Isobolographic analysis : Determine additive/synergistic interactions in bronchorelaxation assays using human airway smooth muscle .

- Dose-response matrices : Test fixed-ratio combinations (e.g., 1:1 to 1:10) to identify optimal efficacy thresholds .

- In vivo models : Use ovalbumin-sensitized mice to assess anti-inflammatory and bronchodilatory effects in tandem .

Q. How can researchers address the environmental toxicity risks of umeclidinium hydrobromide in preclinical studies?

Mitigation strategies include:

- Biodegradation assays : Use OECD 301F guidelines to assess aquatic toxicity and degradation half-life in simulated wastewater .

- Alternative formulations : Explore prodrug designs or encapsulation (e.g., liposomes) to reduce environmental persistence .

Q. What methodological considerations are critical for studying umeclidinium hydrobromide’s long-term effects on fertility (per GHS Category 2 classification)?

- Animal models : Conduct multi-generational studies in rodents, dosing via inhalation to mimic clinical exposure routes .

- Endpoints : Measure sperm motility, ovarian follicle counts, and hormone levels (e.g., FSH, LH) .

- Dose extrapolation : Use allometric scaling to align animal doses with human-equivalent exposures .

Data Interpretation & Reporting

Q. How should researchers present conflicting receptor-binding data across studies?

- Meta-analysis : Pool data from multiple studies (e.g., Ki values for M3 receptors) and apply random-effects models to account for variability .

- Sensitivity analysis : Identify outliers by evaluating assay conditions (e.g., buffer composition, radioligand purity) .

Q. What statistical approaches are recommended for analyzing dose-dependent adverse effects in toxicity studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.